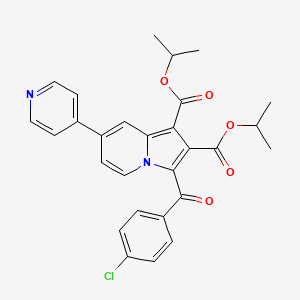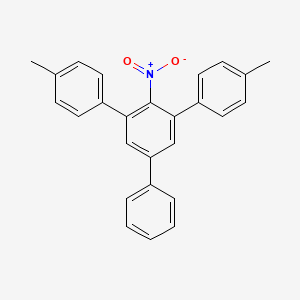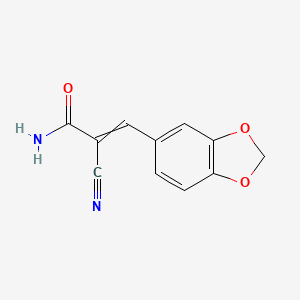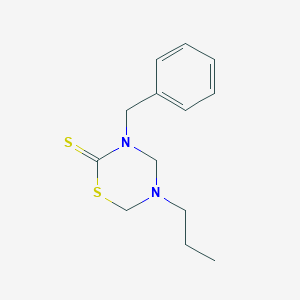
Decamethyltetrasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decamethyltetrasilane is an organosilicon compound with the chemical formula C10H30Si4 . It is a member of the oligosilane family, characterized by a silicon backbone with organic substituents. This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decamethyltetrasilane can be synthesized through the coupling of pentamethylchlorodisilane with lithium. This reaction typically occurs under controlled conditions to ensure the desired product is obtained . The general reaction is as follows: [ \text{2 (CH}_3\text{)_5SiCl + 2 Li} \rightarrow \text{(CH}_3\text{)_5Si-Si(CH}_3\text{)_5 + 2 LiCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves similar coupling reactions under optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Decamethyltetrasilane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of siloxanes.
Reduction: Typically involves the reduction of silicon-silicon bonds.
Substitution: Commonly involves the replacement of methyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Often involves reagents like oxygen or ozone.
Reduction: Can involve reagents such as lithium aluminum hydride.
Substitution: Typically uses halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Siloxanes and other silicon-oxygen compounds.
Reduction: Simplified silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Decamethyltetrasilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential in modifying biological molecules.
Medicine: Explored for its potential in drug delivery systems due to its unique properties.
Industry: Utilized in the production of silicon-based materials and coatings.
Mécanisme D'action
The mechanism by which decamethyltetrasilane exerts its effects involves interactions with various molecular targets. The silicon backbone allows for unique interactions with other molecules, facilitating reactions that are not typically observed with carbon-based compounds. These interactions can lead to the formation of new bonds and structures, making this compound a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Octamethyltrisilane: Another oligosilane with a shorter silicon backbone.
Hexamethyldisilane: A simpler silane with only two silicon atoms.
Decamethyltetrasiloxane: Similar structure but with oxygen atoms incorporated into the backbone.
Uniqueness: Decamethyltetrasilane is unique due to its longer silicon backbone and the presence of ten methyl groups, which provide distinct chemical properties and reactivity compared to its shorter counterparts. This makes it particularly useful in applications requiring specific silicon-based interactions and modifications.
Propriétés
Numéro CAS |
865-76-9 |
|---|---|
Formule moléculaire |
C10H30Si4 |
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
[dimethyl(trimethylsilyl)silyl]-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C10H30Si4/c1-11(2,3)13(7,8)14(9,10)12(4,5)6/h1-10H3 |
Clé InChI |
WYNNMDYMPQMXFH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline](/img/structure/B11954708.png)
![2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one](/img/structure/B11954713.png)








![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11954771.png)
![n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide](/img/structure/B11954772.png)


